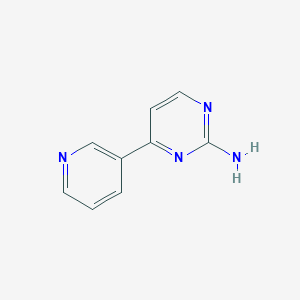

4-(Pyridin-3-yl)pyrimidin-2-amine

Vue d'ensemble

Description

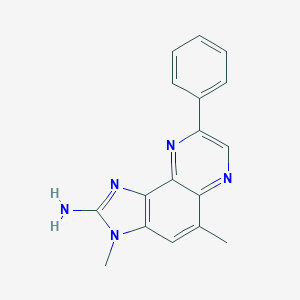

4-(Pyridin-3-yl)pyrimidin-2-amine, also known as 4-Pyridin-3-ylpyrimidin-2-amine, is a heterocyclic compound containing both a pyridine and a pyrimidine ring. It is an important building block for organic synthesis, and has been widely used in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, dyes, and others. The compound has also been found to have various biological activities, and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Applications anticancéreuses

“4-(Pyridin-3-yl)pyrimidin-2-amine” a été identifié comme un inhibiteur puissant de PLK4, une protéine kinase sérine/thréonine qui est un régulateur majeur de la duplication des centrioles . Ceci est important pour maintenir l'intégrité du génome et en raison de la détection de la surexpression de PLK4 dans une variété de cancers, PLK4 a été identifié comme une cible anticancéreuse candidate . Par conséquent, ce composé a une valeur potentielle dans la poursuite de la recherche de médicaments anticancéreux ciblant PLK4 .

Applications antibactériennes et antifongiques

Une série de dérivés de “this compound” ont été synthétisés et testés pour leur potentiel antibactérien et antifongique . Ces composés ont montré un potentiel antibactérien et antifongique significatif, ce qui en fait des candidats prometteurs pour le développement de nouveaux agents antimicrobiens .

Études de cytotoxicité

Les dérivés synthétisés de “this compound” ont également été étudiés pour leur cytotoxicité en termes de pourcentage de viabilité des cellules contre les cellules HepG2 . Les résultats obtenus se situaient entre 70 et 80 % jusqu'à 100 µM, indiquant leur potentiel en tant qu'agents cytotoxiques .

Études d'amarrage moléculaire

Des études d'amarrage moléculaire ont été réalisées pour observer la formation de liaisons hydrogène et les affinités de liaison par rapport au récepteur GlcN-6P . Les résultats ont montré que seuls les résidus d'acides aminés tels que GLU315, SER316, ASP474, ALA520 et ASN522 étaient capables de former une liaison hydrogène avec des composés ayant une affinité de liaison (–8,5 à –6,7 kcal/mol) .

Synthèse de Nilotinib

“this compound” sert de composé intermédiaire lors de la synthèse de Nilotinib<a aria-label="3: Nilotinib" data-citationid="56039ad8-19d0-13cd-576b-65bb736b102f-32" h="ID=SERP,5015.1" href="https://www.chemicalbook.com/ChemicalProductProperty_EN_

Mécanisme D'action

Target of Action

The primary target of 4-(Pyridin-3-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

This compound acts as an inhibitor of PLK4 . It interacts with PLK4, inhibiting its activity and thus disrupting the process of centriole duplication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Biochemical Pathways

The inhibition of PLK4 by this compound affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis . The downstream effects of this disruption can include the death of cancer cells and a reduction in tumor growth .

Pharmacokinetics

In terms of ADME properties, this compound has been shown to have good plasma stability and liver microsomal stability . This suggests that the compound has good bioavailability and a low risk of drug-drug interactions .

Result of Action

The result of the action of this compound is the inhibition of PLK4, leading to disruption of centriole duplication . This can cause cell cycle arrest and apoptosis in cancer cells . In vitro enzyme activity results showed that the compound displayed high PLK4 inhibitory activity . At the cellular level, it presented excellent antiproliferative activity against breast cancer cells .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-(Pyridin-3-yl)pyrimidin-2-amine interacts with CDK2, a key enzyme involved in cell cycle progression . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting the progression of the cell cycle .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on CDK2. By inhibiting CDK2, this compound can induce cell cycle arrest, leading to the inhibition of cell proliferation . This has been observed in various cancer cell lines, including MV4-11, HT-29, MCF-7, and HeLa cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CDK2 and inhibiting its activity . This results in the disruption of cell cycle progression, which can lead to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be time-dependent. With prolonged exposure, this compound can induce significant changes in cellular function, including cell cycle arrest and apoptosis .

Propriétés

IUPAC Name |

4-pyridin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHQKYWYKPLKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498802 | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66521-66-2 | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

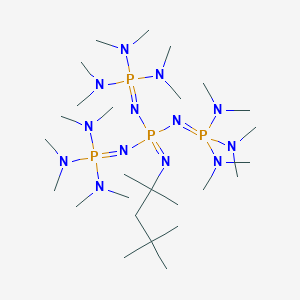

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What synthetic strategies can be employed to prepare 4-(Pyridin-3-yl)pyrimidin-2-amine derivatives?

A1: Two main strategies emerge from the research papers:

- Buchwald-Hartwig Amination: This approach utilizes palladium catalysis to couple 4-(Pyridin-3-yl)-2-chloropyrimidine with various anilines, yielding diverse N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. This method, optimized in the research by [] using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in toluene, allows for a wide range of structural modifications, expanding the potential for discovering new compounds with enhanced properties.

- Copper-Catalyzed N-Arylation: This alternative route, explored by [] in the synthesis of Imatinib, utilizes more cost-effective copper salts instead of palladium catalysts to facilitate the formation of the crucial C-N bond. Specifically, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine, a key intermediate in Imatinib synthesis, was produced with an impressive 82% yield using this method.

Q2: Are there any advantages to using copper catalysts over palladium catalysts in the synthesis of this compound derivatives?

A2: The research by [] highlights a significant advantage of using copper salts: cost-effectiveness. Palladium catalysts, while highly efficient in many C-N coupling reactions, are considerably more expensive. This cost difference can be a crucial factor, especially when scaling up synthesis for industrial production. While the specific copper-catalyzed reaction discussed focused on the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine, it suggests a promising avenue for exploring the broader applicability of copper catalysts in preparing a wider range of this compound derivatives.

Q3: How are impurities in the synthesis of Imatinib, which utilizes this compound as a building block, identified and quantified?

A3: The research highlights the importance of monitoring genotoxic impurities in active pharmaceutical ingredients. While the specific details of the impurities detected in Imatinib drug substance are not provided in the abstract [], the study indicates the successful application of LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) for this purpose. This technique is highly sensitive and specific, allowing for the identification and quantification of even trace amounts of impurities that might pose a risk to patient safety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)